molecular formula C8H6BrClF2 B2725687 6-Chloro-2,4-difluoro-3-methylbenzyl bromide CAS No. 1858251-67-8

6-Chloro-2,4-difluoro-3-methylbenzyl bromide

Cat. No. B2725687
CAS RN: 1858251-67-8
M. Wt: 255.49
InChI Key: MWLGOHHQIMBNJX-UHFFFAOYSA-N
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Description

6-Chloro-2,4-difluoro-3-methylbenzyl bromide is a chemical compound with the CAS Number: 1858251-67-8 . It has a molecular weight of 255.49 and its IUPAC name is 2-(bromomethyl)-1-chloro-3,5-difluoro-4-methylbenzene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrClF2/c1-4-7(11)2-6(10)5(3-9)8(4)12/h2H,3H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and fluorine atoms on the benzene ring.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular formula is C8H6BrClF2 , and it has a molecular weight of 255.49 .

Scientific Research Applications

Analytical Chemistry Applications

Pentafluorobenzyl bromide , a compound similar in halogenation and functionalization to 6-Chloro-2,4-difluoro-3-methylbenzyl bromide, is extensively used as a derivatization agent in chromatography and mass spectrometry. This use stems from its ability to form derivatives with a wide range of inorganic and organic analytes, enhancing their detection sensitivity and specificity in various biological samples, such as plasma, urine, and saliva. Derivatization with such agents facilitates the qualitative and quantitative analysis of analytes like nitrites, nitrates, cyanides, and dialkyl organophosphates, particularly in environmental and biological matrices (Tsikas, 2017).

Catalysis and Organic Synthesis

In organic synthesis, halogenated benzyl bromides serve as critical intermediates and catalysts. For example, selenoxides, when used in conjunction with sodium bromide and hydrogen peroxide, act as effective catalysts for the bromination of organic substrates. This process highlights the role of such compounds in facilitating chemical transformations, particularly bromination reactions in two-phase systems, suggesting potential applications for this compound in similar catalytic and synthetic capacities (Goodman & Detty, 2004).

Material Science and Polymer Chemistry

The synthesis and characterization of new materials often involve halogenated benzyl bromides as intermediates or monomers. For instance, compounds containing fluorobenzhydryl groups have been utilized in creating branched polyethylenes using nickel catalysts. These materials exhibit properties characteristic of thermoplastic elastomers, such as good tensile strength and elastic recovery, indicating potential uses for this compound in the development of new polymeric materials with advanced properties (Zhang et al., 2019).

properties

IUPAC Name

2-(bromomethyl)-1-chloro-3,5-difluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF2/c1-4-7(11)2-6(10)5(3-9)8(4)12/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLGOHHQIMBNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)Cl)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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